molecular formula C11H11NO3 B1445303 Ethyl 6-aminobenzofuran-3-carboxylate CAS No. 1260788-13-3

Ethyl 6-aminobenzofuran-3-carboxylate

Cat. No. B1445303
M. Wt: 205.21 g/mol
InChI Key: BFJNUPVXELRDCX-UHFFFAOYSA-N
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Description

Ethyl 6-aminobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 .


Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 6-aminobenzofuran-3-carboxylate, has been a subject of research . For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .


Molecular Structure Analysis

The molecular structure of Ethyl 6-aminobenzofuran-3-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

  • Pharmaceutical Research

    • Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • The benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .
    • The results showed that these compounds have potential applications in many aspects, making these substances potential natural drug lead compounds .
  • Chemical Synthesis

    • Benzofuran compounds are a class of compounds that are ubiquitous in nature .
    • Novel methods for constructing benzofuran rings have been discovered in recent years .
    • A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Anti-Hepatitis C Virus Activity

    • The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Anticancer Agents

    • Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
  • Food Additives, Cosmetics, Optical Devices, Dyes

    • Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Drug Candidates

    • The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .
  • Natural Product Sources

    • Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
  • Synthesis of Coumarin-3-carboxylate Ester

    • The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
  • Synthesis of 3-Cyancoumarin

    • The reaction of ethyl cyanoacetate and salicylaldehyde can also provide 3-cyancoumarin as the major product . A systematic DFT study had been conducted to shed light on the conditions that favor the formation of 3-cyancoumarin .

Future Directions

Ethyl 6-aminobenzofuran-3-carboxylate is currently used for research purposes . Its potential applications in various fields, including pharmaceuticals, are being explored .

properties

IUPAC Name

ethyl 6-amino-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJNUPVXELRDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737405
Record name Ethyl 6-amino-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-aminobenzofuran-3-carboxylate

CAS RN

1260788-13-3
Record name Ethyl 6-amino-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-3-carboxylate (4.7 g, 14.0 mmol) in 200 mL of EtOH was added NH2NH2H2O (6.3 mL, 107.1 mmol, 85% in water) dropwise and the mixture was stired for 2 h at room temperature. The solvent was removed under vacuum and the residue was dissolved in water. The mixture was extracted with EtOAc, and the combined organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified with silca gel column chromatograph to give ethyl 6-amino-1-benzofuran-3-carboxylate.
Name
ethyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-3-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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